molecular formula C7H14N2 B11787191 (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane

(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B11787191
M. Wt: 126.20 g/mol
InChI Key: UPTIQMLLFYHQPD-RNFRBKRXSA-N
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Description

(1S,6R)-8-Methyl-3,8-diazabicyclo[420]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R,6R)-1,3,4,4-tetramethylbicyclo[4.2.0]octane
  • Other diazabicyclo compounds with different substituents

Uniqueness

(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

UPTIQMLLFYHQPD-RNFRBKRXSA-N

Isomeric SMILES

CN1C[C@@H]2[C@H]1CNCC2

Canonical SMILES

CN1CC2C1CNCC2

Origin of Product

United States

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